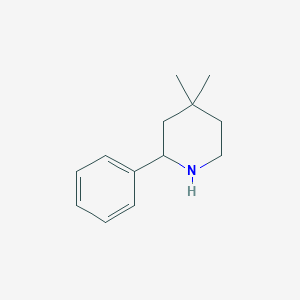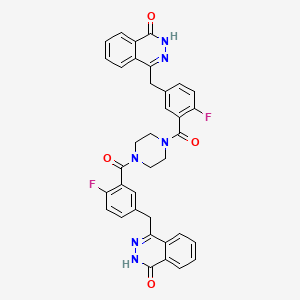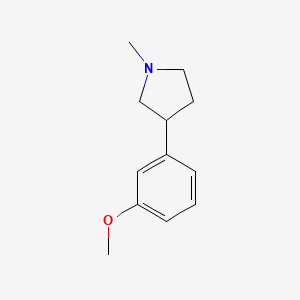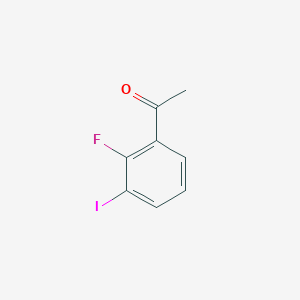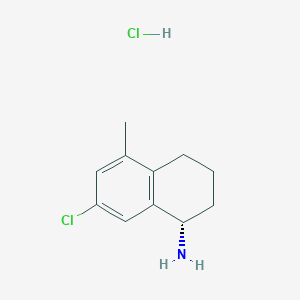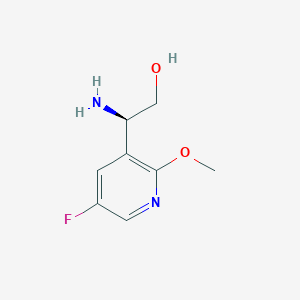
(R)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is a chemical compound with the molecular formula C8H10FNO2 It is characterized by the presence of a fluorine atom, a methoxy group, and an amino group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxypyridine.
Reaction Steps: The key steps include the introduction of the amino group and the formation of the ethan-1-OL moiety. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and protection-deprotection steps.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL: The enantiomer of the compound with similar but distinct properties.
2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethanol: A related compound with a hydroxyl group instead of an amino group.
Uniqueness
®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups
Propiedades
Fórmula molecular |
C8H11FN2O2 |
|---|---|
Peso molecular |
186.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11FN2O2/c1-13-8-6(7(10)4-12)2-5(9)3-11-8/h2-3,7,12H,4,10H2,1H3/t7-/m0/s1 |
Clave InChI |
RGTBHCVVMPBTMA-ZETCQYMHSA-N |
SMILES isomérico |
COC1=C(C=C(C=N1)F)[C@H](CO)N |
SMILES canónico |
COC1=C(C=C(C=N1)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





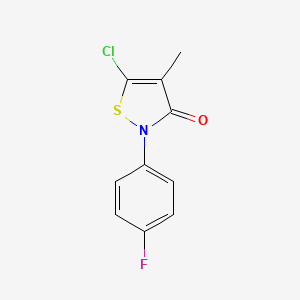
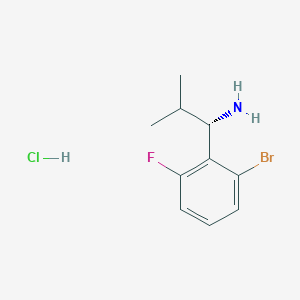
![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)
